molecular formula C7H9NO3 B056692 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid CAS No. 113366-75-9

5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid

Cat. No. B056692
M. Wt: 155.15 g/mol
InChI Key: TZRPDSHXBMYJNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid (EMCA) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMCA is a carboxylic acid derivative with a molecular formula of C7H9NO3 and a molecular weight of 155.15 g/mol.

Mechanism Of Action

The mechanism of action of 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid is not fully understood. However, studies have suggested that 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid may exert its biological activities through the inhibition of certain enzymes and pathways. For example, 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Biochemical And Physiological Effects

5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid can inhibit the production of inflammatory mediators such as prostaglandins and cytokines. 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid has also been shown to induce apoptosis in cancer cells and inhibit cell proliferation. In vivo studies have shown that 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid can reduce inflammation and tumor growth in animal models.

Advantages And Limitations For Lab Experiments

5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it can be used as a starting material for the synthesis of various heterocyclic compounds. However, 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid has some limitations as well. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid can be sensitive to air and moisture, which can affect its stability and purity.

Future Directions

There are several future directions for the study of 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid. One direction is to explore its potential as a therapeutic agent for various diseases such as cancer and inflammation. Another direction is to investigate its use as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to understand the mechanism of action of 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid and its effects on various pathways and enzymes.

Synthesis Methods

5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid can be synthesized through the reaction of ethyl acetoacetate with methyl isocyanate in the presence of a base catalyst. The reaction yields 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid as a white crystalline solid with a melting point of 128-130°C. The purity of 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid has been evaluated for its anti-inflammatory, antitumor, and antimicrobial activities. In material science, 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid has been used as a starting material for the synthesis of various heterocyclic compounds.

properties

CAS RN

113366-75-9

Product Name

5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

5-ethyl-2-methyl-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C7H9NO3/c1-3-5-6(7(9)10)8-4(2)11-5/h3H2,1-2H3,(H,9,10)

InChI Key

TZRPDSHXBMYJNA-UHFFFAOYSA-N

SMILES

CCC1=C(N=C(O1)C)C(=O)O

Canonical SMILES

CCC1=C(N=C(O1)C)C(=O)O

synonyms

4-Oxazolecarboxylicacid,5-ethyl-2-methyl-(9CI)

Origin of Product

United States

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